
Thiols, C4-10, gamma-omega-perfluoro
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiols, C4-10, gamma-omega-perfluoro typically involves the reaction of perfluoroalkyl iodides with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction conditions often require the use of solvents such as ethanol or methanol and are conducted under reflux conditions .
Industrial Production Methods
Industrial production of these thiols involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
Thiols, C4-10, gamma-omega-perfluoro undergo various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a substrate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine; typically conducted in aqueous or organic solvents.
Reduction: Dithiothreitol, sodium borohydride; usually performed in aqueous or alcoholic solutions.
Substitution: Alkyl halides, tosylates; reactions often carried out in polar aprotic solvents.
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Alkyl thiols
Scientific Research Applications
Scientific Research Applications of Thiols, C4-10, gamma-omega-perfluoro
This compound are a class of organosulfur compounds with a thiol group (-SH) attached to a perfluorinated carbon chain ranging from four to ten carbon atoms. These compounds exhibit unique chemical properties, such as high thermal stability and resistance to oxidation, rendering them valuable in various scientific and industrial applications.
Applications
This compound, find use in diverse areas of scientific research and industrial applications:
- Chemistry They serve as building blocks in synthesizing complex organic molecules and as reagents in various chemical reactions.
- Biology These compounds are employed in modifying biomolecules and as probes in biochemical assays. They are also used in the study of protein structure and function, as thiol groups are present in many biological molecules.
- Medicine They are investigated for potential use in drug delivery systems and as therapeutic agents, owing to their unique chemical properties.
- Industry They are utilized in the production of specialty chemicals, coatings, and surfactants.
Chemical Reactions
This compound undergo several chemical reactions:
- Oxidation Thiols can be oxidized to disulfides using oxidizing agents like hydrogen peroxide or iodine.
- Reduction Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol or sodium borohydride.
- Substitution Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a substrate molecule.
Uniqueness
Mechanism of Action
The mechanism of action of Thiols, C4-10, gamma-omega-perfluoro involves the interaction of the thiol group with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to modifications that affect their function. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Thiols, C4-20, gamma-omega-perfluoro
- Perfluoroalkyl (C2-C8)ethyl mercaptan
- 3,3,4,4,4-pentafluorobutane-1-thiol
Uniqueness
Thiols, C4-10, gamma-omega-perfluoro are unique due to their specific chain length and the presence of a perfluorocarbon chain, which imparts distinct chemical properties such as high thermal stability and resistance to chemical reactions. These properties make them particularly valuable in applications requiring robust and durable materials .
Biological Activity
Calmodulin (CaM) is a highly conserved calcium-binding messenger protein found in all eukaryotic cells. It plays a crucial role in various cellular processes by interacting with a multitude of target proteins in response to changes in intracellular calcium levels. This article focuses on the biological activity of calmodulin derived from bovine testes, highlighting its functional roles, interactions, and implications in physiological and pathological contexts.
Structure and Function
Calmodulin consists of 148 amino acids and has a characteristic structure that allows it to bind calcium ions. The binding of calcium induces conformational changes in calmodulin, enabling it to interact with various target proteins, including kinases, phosphatases, and ion channels.
Key Functions of Calmodulin:
- Calcium Signal Transduction : Calmodulin acts as a sensor for intracellular calcium levels, mediating signal transduction pathways.
- Regulation of Enzymatic Activity : It modulates the activity of several enzymes, including calcium/calmodulin-dependent protein kinases (CaMKs) and phosphodiesterases.
- Muscle Contraction : In muscle tissue, calmodulin is essential for the contraction process by activating myosin light chain kinase (MLCK) upon calcium binding.
Biological Activity
The biological activity of calmodulin from bovine testes has been extensively studied, revealing its involvement in various cellular processes:
1. Calcium Binding Affinity
Calmodulin exhibits high affinity for calcium ions, with a dissociation constant (Kd) typically in the low micromolar range. This property is crucial for its role as a calcium sensor.
2. Interaction with Target Proteins
Calmodulin interacts with numerous proteins, influencing their activity. Some notable interactions include:
- Calcium/Calmodulin-dependent Protein Kinases (CaMKs) : Calmodulin activates these kinases, which play vital roles in cellular signaling pathways.
- Nitric Oxide Synthase (NOS) : Calmodulin modulates NOS activity, affecting nitric oxide production and vascular function.
- Phospholipase A2 : This interaction regulates inflammatory responses by modulating arachidonic acid release.
Case Studies
Several studies have investigated the biological activity of bovine testes-derived calmodulin:
Study 1: Calmodulin's Role in Spermatogenesis
A study demonstrated that calmodulin is essential for spermatogenesis in bovine testes. It was shown that inhibition of calmodulin resulted in reduced sperm motility and viability, indicating its critical role in male fertility.
Study 2: Modulation of Ion Channels
Research indicated that calmodulin regulates various ion channels in testicular cells. Specifically, it was found to modulate voltage-gated calcium channels, influencing calcium influx during sperm maturation.
Data Tables
Parameter | Value |
---|---|
Molecular Weight | 16 kDa |
Calcium Binding Sites | 4 (EF-hand motifs) |
Kd for Calcium | ~0.5 µM |
pH Stability Range | 6.0 - 8.0 |
Properties
CAS No. |
68140-18-1 |
---|---|
Molecular Formula |
C4H5F5S |
Molecular Weight |
180.14 g/mol |
IUPAC Name |
3,3,4,4,4-pentafluorobutane-1-thiol |
InChI |
InChI=1S/C4H5F5S/c5-3(6,1-2-10)4(7,8)9/h10H,1-2H2 |
InChI Key |
WEILNYJKAUGBAU-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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